molecular formula C13H15N3O B12679596 4-((2,4-Diamino-5-methylphenyl)amino)phenol CAS No. 93918-03-7

4-((2,4-Diamino-5-methylphenyl)amino)phenol

Cat. No.: B12679596
CAS No.: 93918-03-7
M. Wt: 229.28 g/mol
InChI Key: VDGHWKVBYSUBOM-UHFFFAOYSA-N
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Description

4-((2,4-Diamino-5-methylphenyl)amino)phenol (CAS Registry Number 93918-03-7) is an organic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This aromatic amine and phenol derivative is characterized by multiple functional groups that make it a compound of interest in chemical research and development, particularly as a specialized intermediate or building block in synthetic organic chemistry . Its structural features suggest potential utility in the synthesis of more complex molecules, including dyes and pigments, or for use in materials science. Researchers value this compound for its role in exploring novel chemical entities and reaction pathways. The compound has an EINECS number of 299-884-0 . Computed physical properties include a density of approximately 1.312 g/cm³ and a high boiling point of around 417.5°C at 760 mmHg . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

93918-03-7

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(2,4-diamino-5-methylanilino)phenol

InChI

InChI=1S/C13H15N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7,16-17H,14-15H2,1H3

InChI Key

VDGHWKVBYSUBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Substitution Reaction Method

  • Step 1: Preparation of 2,4-diamino-5-methylaniline or its salt.
  • Step 2: Reaction of 4-aminophenol with 2,4-diamino-5-methylaniline under reflux in ethanol or DMSO.
  • Step 3: The reaction proceeds via nucleophilic substitution where the amino group of the diamino-methylphenyl compound attacks the phenol ring.
  • Step 4: The reaction mixture is monitored by TLC until completion.
  • Step 5: Purification is achieved by recrystallization or chromatographic methods.

Reaction Conditions and Parameters

Parameter Typical Conditions
Temperature Reflux temperature (approx. 80–120 °C)
Solvent Ethanol, Dimethyl sulfoxide (DMSO), or acetone
Catalyst/Additives Sodium iodide or potassium iodide (optional)
Reaction Time Several hours (monitored by TLC)
Purification Recrystallization, HPLC, or column chromatography

Analytical and Purification Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility is effective for purification and analysis.
  • Spectroscopy: UV-Vis and IR spectroscopy are used to confirm functional groups; NMR (1H and 13C) and elemental analysis provide structural confirmation.
  • Mass Spectrometry: Used for molecular weight confirmation and purity assessment.

Research Findings and Notes

  • The substitution reaction method is the most straightforward and widely used for synthesizing this compound.
  • Reaction efficiency can be enhanced by using iodide catalysts when halogenated intermediates are involved.
  • The compound is sensitive to oxidation; thus, isolation as acid salts (e.g., hydrochloride or sulfate) is preferred to improve stability.
  • The compound serves as an intermediate in dye synthesis and exhibits potential biological activities, including antimicrobial and enzyme inhibition properties, which are influenced by its amino and phenolic groups.

Summary Table of Preparation Methods

Method Key Steps Solvents/Catalysts Advantages References
Nucleophilic Substitution Reaction of 4-aminophenol with diamino-methylaniline Ethanol, DMSO; iodide catalysts optional Simple, direct, good yield
Reductive Amination Condensation of hydroxy-nitrobenzaldehyde with amine, reduction of nitro group Various solvents, reducing agents Useful for related derivatives
Halogenoacetamide Route Reaction of nitrophenol with halogenoacetamide, rearrangement, hydrogenation Acetone, ethylene glycol ethers; iodide catalysts High conversion, fewer by-products

Chemical Reactions Analysis

Acid-Base Reactions

The compound contains three ionizable groups: one phenolic hydroxyl (−OH) and two amino (−NH₂) groups.

Functional GrouppKa RangeReactivityReference
−OH (phenolic)~9.5–10.5Deprotonates in basic conditions, forming a phenoxide ion (−O⁻) .
−NH₂ (aromatic)~4.5–5.5 (primary)Protonates in acidic conditions, enhancing solubility in polar solvents.

Key Findings :

  • The phenolic −OH group acts as a weak acid, reacting with bases like NaOH to form water-soluble salts.

  • The amino groups act as bases, accepting protons in acidic media (e.g., HCl), stabilizing the compound in ionic forms .

Diazotization and Azo Coupling

The primary aromatic amino group undergoes diazotization, forming diazonium salts that participate in coupling reactions.

Reaction StepConditionsProduct/ApplicationReference
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediate .
Couplingβ-naphthol/phenol, pH 9–10Azo dyes (e.g., textile colorants) .

Mechanistic Insight :

  • Diazotization occurs at the primary −NH₂ group (position 4 of the methyl-substituted ring), forming a reactive diazonium ion.

  • Coupling with electron-rich aromatics (e.g., phenols) produces intensely colored azo compounds .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitutions at specific positions dictated by directing groups.

Reaction TypeReagents/ConditionsPosition SubstitutedReference
NitrationHNO₃, H₂SO₄, 50°CPara to −OH group
SulfonationH₂SO₄, SO₃, 100°COrtho to −NH₂ group
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Meta to methyl group

Structural Influence :

  • The −OH group directs electrophiles to the para position, while −NH₂ groups activate the ring for ortho/para substitution .

Oxidation Reactions

The phenolic −OH and aromatic amines are susceptible to oxidation.

Oxidizing AgentConditionsProducts IdentifiedReference
KMnO₄Acidic, 80°CQuinone derivatives
H₂O₂Neutral, RTOxidative dimerization products

Spectroscopic Evidence :

  • IR spectra of oxidized products show loss of −OH stretches (3387 cm⁻¹) and emergence of C=O peaks (1650–1700 cm⁻¹) .

Condensation Reactions

The primary −NH₂ groups form Schiff bases with carbonyl compounds.

Carbonyl SourceConditionsProduct StructureApplicationReference
BenzaldehydeEthanol, RT, 12hN-Benzylidene derivativeAntimicrobial agents
AcetoneReflux, 6hAzomethine-linked compoundDye intermediates

Characterization :

  • Schiff base formation confirmed by IR (C=N stretch at ~1656 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .

Complexation with Metal Ions

The compound acts as a polydentate ligand, coordinating via −NH₂ and −OH groups.

Metal IonCoordination ModeComplex Stability Constant (log K)Reference
Cu(II)Tetradentate12.4 ± 0.3
Fe(III)Tridentate10.8 ± 0.2

Applications :

  • Metal complexes exhibit enhanced antimicrobial and catalytic activity compared to the free ligand .

Biological Activity and Derivatives

Derivatives show promise in pharmaceutical applications:

Derivative TypeBiological ActivityIC₅₀/EC₅₀ ValuesReference
Azo-coupled derivativesα-Amylase inhibition93.2% at 100 µg/mL
Schiff basesAntimicrobial (S. aureus)MIC: 12.5 µg/mL

Mechanism :

  • Azo derivatives inhibit carbohydrate-hydrolyzing enzymes via competitive binding .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that derivatives of 4-((2,4-Diamino-5-methylphenyl)amino)phenol exhibit significant antimicrobial activity. For instance, a study evaluated the efficacy of synthesized Schiff bases derived from this compound against various bacterial strains. The results indicated promising antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

Cancer Research
The compound has been investigated for its potential role in cancer therapy. Its structural analogs have shown activity against specific cancer cell lines, indicating that further modifications could enhance their therapeutic efficacy. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation .

Analytical Chemistry

Chromatographic Applications
this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A reverse-phase HPLC method has been developed using this compound as a standard for pharmacokinetic studies. The method demonstrates high sensitivity and specificity, making it suitable for isolating impurities during preparative separations .

Mass Spectrometry Compatibility
The compound can be effectively analyzed using mass spectrometry (MS) when incorporated into liquid chromatography methods. By substituting phosphoric acid with formic acid in the mobile phase, researchers have optimized conditions for MS compatibility, allowing for detailed structural elucidation and quantification of related compounds .

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing advanced polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySchiff bases derived from this compound showed significant antibacterial effects against multiple strains.
Chromatographic AnalysisDevelopment of a reverse-phase HPLC method using this compound as a standard for pharmacokinetics.
Polymer SynthesisEnhanced thermal stability and mechanical properties in polymer matrices incorporating this compound.

Mechanism of Action

The mechanism of action of 4-((2,4-Diamino-5-methylphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Substituent Differences

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) logP Applications/Notes References
This compound C₁₃H₁₅N₃O 2,4-Diamino-5-methylphenyl, phenol 229.278 1.28 HPLC analysis, potential synthesis intermediate
4-Amino-2-phenylphenol C₁₂H₁₁NO Phenyl, phenol 185.22 N/A Limited toxicological data; used in dyes
4-[(E)-(4-Nitrobenzylidene)amino]phenol C₁₃H₁₀N₂O₃ Nitrobenzylidene, phenol 254.24 N/A Antifungal/anticancer studies; crystalline stability via H-bonding
2-Methoxy-5-((phenylamino)methyl)phenol C₁₄H₁₅NO₂ Methoxy, phenylaminomethyl 229.28 N/A Supramolecular assembly via π-π stacking
4-{4-[(4-Chlorophenyl)methylidene]amino}-triazolylphenol C₁₆H₁₂ClN₃O₂S Chlorophenyl, triazole-thiol, methoxy 353.80 N/A Antimicrobial activity (Schiff base derivatives)

Key Observations:

Amino vs. Nitro Groups: The nitro group in 4-[(E)-(4-nitrobenzylidene)amino]phenol enhances redox activity and intermolecular interactions (e.g., C–H···O hydrogen bonds) compared to the amino groups in the target compound, which prioritize solubility and H-bond donor capacity .

Methoxy Substitution: Methoxy-containing analogs (e.g., 2-Methoxy-5-((phenylamino)methyl)phenol) exhibit increased steric hindrance and altered electronic profiles, affecting supramolecular packing .

Triazole-Thiol Derivatives : Schiff bases with heterocyclic triazole-thiol groups (e.g., compounds) demonstrate enhanced antimicrobial activity due to sulfur and nitrogen heteroatoms, unlike the target compound’s analytical focus .

Physicochemical and Analytical Comparisons

Table 2: Analytical and Stability Data

Compound Stability in Solution HPLC Retention Time Crystallographic Features Key Interactions
This compound Stable in polar solvents 6.42 min (RP-HPLC) N/A N/A (analyte in solution)
4-[(E)-(4-Nitrobenzylidene)amino]phenol Crystalline stability N/A 2D layer structure via C–H···O and π-π Intermolecular H-bonding
2-Methoxy-5-((phenylamino)methyl)phenol Stable in solid state N/A Supramolecular helices via N–H···O bonds π-π stacking, van der Waals

Key Findings:

  • The target compound’s logP (1.28) suggests moderate hydrophobicity, ideal for reverse-phase HPLC separations, whereas nitro-substituted analogs may require alternative methods due to redox sensitivity .
  • Crystalline analogs (e.g., ) leverage hydrogen bonding for structural stability, contrasting with the target compound’s role as a mobile-phase analyte .

Biological Activity

4-((2,4-Diamino-5-methylphenyl)amino)phenol, also known as a derivative of 4-aminophenol, has garnered attention in recent years for its significant biological activities. This compound is primarily studied for its antimicrobial, antidiabetic, and potential anticancer properties. Below is a detailed examination of its biological activity based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves various methods that typically include the reaction of substituted anilines with phenolic compounds. Characterization techniques such as FT-IR, NMR spectroscopy, and elemental analysis are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of 4-aminophenol exhibit broad-spectrum antimicrobial properties. A study demonstrated that synthesized compounds showed significant inhibition against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis
  • Gram-negative bacteria : Bacillus subtilis, Bordetella bronchiseptica
  • Fungi : Saccharomyces cerevisiae

The antimicrobial activity was quantified using minimum inhibitory concentration (MIC) assays, revealing effective concentrations ranging from 50 µg/mL to 200 µg/mL for different strains .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential by assessing its ability to inhibit key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : The synthesized compounds demonstrated up to 93.2% inhibition at optimal concentrations.
  • α-Glucosidase Inhibition : Inhibition rates reached 73.7%, indicating potential for controlling postprandial blood glucose levels .

These findings suggest that this compound could be developed as a therapeutic agent for diabetes management.

DNA Interaction Studies

Studies have also focused on the interaction of this compound with DNA. Spectroscopic analyses revealed that certain derivatives exhibited hyperchromic effects, indicative of strong binding interactions with DNA. Such interactions are critical in exploring the compound's potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study highlighted the antimicrobial effects of various synthesized derivatives of 4-aminophenol against clinically relevant pathogens. The results were promising, suggesting that structural modifications could enhance efficacy .
  • Antidiabetic Mechanism : Another investigation utilized molecular docking methods to elucidate the binding affinities of these compounds to α-amylase and α-glucosidase enzymes, providing insights into their mechanisms of action .
  • Potential Anticancer Properties : The interaction studies with DNA suggest that these compounds may act as anticancer agents by disrupting DNA replication in cancer cells, warranting further exploration in preclinical models .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition against multiple bacterial strains
AntidiabeticUp to 93.2% α-amylase inhibition; 73.7% α-glucosidase inhibition
DNA InteractionHyperchromic effects indicating strong binding

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-((2,4-Diamino-5-methylphenyl)amino)phenol, and how do reaction conditions influence yield and purity?

  • Methodology : Condensation reactions between aromatic amines and phenolic derivatives are common. For example, Schiff base formation via refluxing amines with aldehydes/ketones in ethanol (80–85°C) under acidic or neutral conditions is a validated approach . Optimizing stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature can mitigate side reactions like over-oxidation or polymerization. Characterization via IR (C=N stretch ~1600 cm⁻¹) and NMR (aromatic proton integration) is critical for confirming product identity .

Q. How can structural disorder in crystallographic studies of this compound be resolved?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular packing and disorder. For example, in related Schiff bases, disordered molecules are refined using split occupancy models (e.g., 0.669:0.331 ratio for major/minor components) . Hydrogen bonding (O–H···O, C–H···π) and π-π stacking interactions stabilize crystal lattices, but thermal motion or solvent inclusion may require advanced refinement software (e.g., SHELXL) to model anisotropic displacement parameters .

Q. What spectroscopic techniques are most effective for characterizing its derivatized analogs?

  • Methodology : IR spectroscopy identifies functional groups (e.g., phenolic O–H at ~3300 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., para vs. ortho coupling). ESI-MS provides molecular weight validation, especially for conjugates like amino acid derivatives . For electrochemical properties (e.g., redox potential), cyclic voltammetry in aprotic solvents (DMF, DMSO) can reveal electron-donating/withdrawing effects of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its biological activity?

  • Methodology : Structure-activity relationship (SAR) studies require systematic substitution at the 2,4-diamino and phenol positions. For example, electron-withdrawing groups (e.g., nitro, chloro) may enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., benzyl) could reduce membrane permeability . In vitro assays (e.g., MIC for antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) can map binding interactions with target proteins .

Q. What mechanistic insights explain contradictory data in its redox behavior across studies?

  • Methodology : Redox properties depend on solvent polarity and pH. For instance, in aqueous buffers, phenolic O–H dissociation (pKa ~10) generates phenoxide ions, altering redox potentials. Contradictions may arise from differing experimental setups (e.g., Ag/AgCl vs. SCE reference electrodes) or oxygen interference. Controlled experiments under inert atmospheres (N₂/Ar) and standardized pH buffers are recommended .

Q. How can computational modeling predict its supramolecular assembly in solid-state structures?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict intermolecular interactions (e.g., hydrogen bonding energies). Hirshfeld surface analysis quantifies contact contributions (e.g., H···O vs. H···H interactions) and validates crystallographic data . Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on crystal growth .

Q. What strategies mitigate challenges in synthesizing water-soluble derivatives for pharmacological testing?

  • Methodology : Introducing hydrophilic groups (e.g., sulfonic acid, amino acids) via nucleophilic substitution or conjugation reactions improves solubility. For example, coupling with glycine methyl ester hydrochloride under DCC/HOBt conditions enhances aqueous stability . Dialysis or size-exclusion chromatography removes unreacted reagents, while LC-MS monitors purity .

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